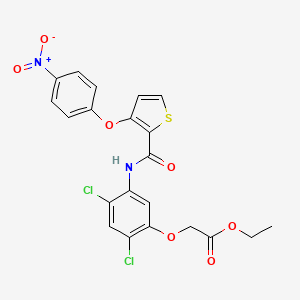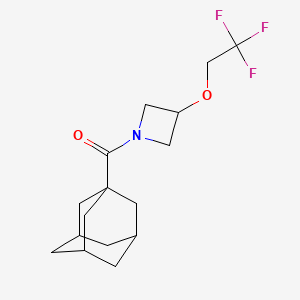![molecular formula C21H18N2O5S B2605291 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 865161-46-2](/img/structure/B2605291.png)
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a key material for making naphthalene . It has a complex structure that includes a methoxyethyl group and a chromene-3-carboxamide moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzo[d]thiazol-2(3H)-one core, which is substituted at the 6-position with a methoxy group and at the 2-position with a methoxyethyl group. The compound also contains a chromene-3-carboxamide moiety .Chemical Reactions Analysis
The compound, being a derivative of benzo[d]thiazol-2(3H)-one, might undergo similar reactions. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, 6-methoxy-2(3H)-benzothiazolone has a melting point of 163-164 °C and a density of 1.346±0.06 g/cm3 .Scientific Research Applications
Chemosensors for Cyanide Anions
A study by Wang et al. (2015) synthesized four coumarin benzothiazole derivatives, including compounds structurally related to the query compound, to investigate their photophysical properties and recognition capabilities for cyanide anions. The derivatives demonstrated significant planarity and the ability to recognize cyanide anions through Michael addition reaction, with some compounds exhibiting noticeable color changes and fluorescence quenching, which could be observed with the naked eye. This research underscores the potential of such compounds as chemosensors for detecting cyanide anions in various environmental and biological contexts (Wang et al., 2015).
Antioxidant and Antibacterial Agents
Gadhave et al. (2022) focused on the design, synthesis, and biological evaluation of coumarin-based benzothiazole derivatives as potential antioxidant and antibacterial agents. By employing a series of substituted N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides, the study found that some derivatives exhibited good antioxidant potential, while others showed antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These findings suggest the potential therapeutic applications of these compounds in treating oxidative stress-related conditions and bacterial infections (Gadhave et al., 2022).
Adenosine Receptor Ligands
Research by Cagide et al. (2015) synthesized a series of chromone–thiazole hybrids as potential ligands for human adenosine receptors. The study highlights the significance of chromones and thiazole-based compounds in therapeutic applications, particularly as antimicrobial, antiviral, and antifungal agents. The novel chromone–thiazole hybrids were designed to target adenosine receptors, indicating their potential use in developing treatments for conditions modulated by these receptors, such as inflammatory and cardiovascular diseases (Cagide et al., 2015).
Synthesis and Antimicrobial Activity
Another study by Govori et al. (2013) synthesized and investigated the antimicrobial properties of coumarin derivatives, including those related to the query compound. The study demonstrated that these new synthesized compounds exhibited moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This research contributes to the understanding of the antibacterial potential of coumarin derivatives and their possible applications in developing new antimicrobial agents (Govori et al., 2013).
Future Directions
The compound could be further studied for its potential applications, especially in the field of medicinal chemistry given the cytotoxic activity of similar compounds . More research could be done to understand its mechanism of action and to explore its potential use in the treatment of various diseases.
properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-26-10-9-23-16-8-7-14(27-2)12-18(16)29-21(23)22-19(24)15-11-13-5-3-4-6-17(13)28-20(15)25/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNRZXUQRKLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

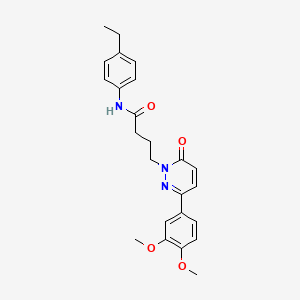
![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2605209.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2605210.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2605212.png)
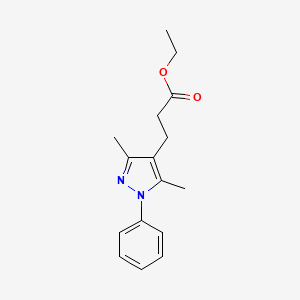
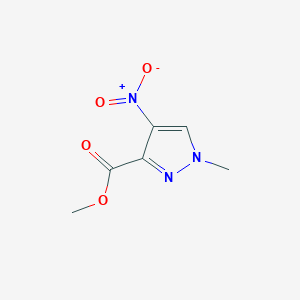
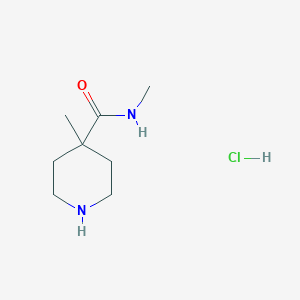
![3-[[1-(4-Nitrophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2605220.png)
![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2605223.png)

![Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2605227.png)
![1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2605228.png)
